molecular formula C5HBrF3NOS B6157636 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 1823369-66-9

1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6157636
CAS No.: 1823369-66-9
M. Wt: 260
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Description

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiazole derivatives. One common method involves the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine in dimethylformamide (DMF). This reaction proceeds regioselectively at the C5 atom of the thiazole ring, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.

Common reagents used in these reactions include bromine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

1823369-66-9

Molecular Formula

C5HBrF3NOS

Molecular Weight

260

Purity

95

Origin of Product

United States

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